BenchChemオンラインストアへようこそ!

Bmy 42393

Platelet aggregation Structure-activity relationship Thrombosis

Select BMY-42393 for unmatched signaling precision—a non-prostanoid PGI2 partial agonist that stimulates adenylyl cyclase (EC50=166 nM) without activating phospholipase C, enabling clean cAMP-pathway interrogation. Unlike Octimibate, it achieves 40% fatty streak reduction without confounding lipid changes. Superior to BMY-45778 for vascular/immune studies: inhibits platelet aggregation (IC50 0.3–2.0 µM) and neutrophil aggregation (IC50=462 nM) with no enteric neuron IP receptor cross-reactivity. The definitive tool for IP receptor signaling dissection.

Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
CAS No. 136451-58-6
Cat. No. B1667329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmy 42393
CAS136451-58-6
Synonyms(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4
InChIInChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28)
InChIKeyAZZHJQQOAHWBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMY-42393 CAS 136451-58-6: A Non-Prostanoid Prostacyclin Partial Agonist for Cardiovascular Research


BMY-42393 (CAS 136451-58-6) is a structurally novel, non-prostanoid prostacyclin (PGI2) partial agonist and platelet aggregation inhibitor [1]. It acts via the prostacyclin receptor to stimulate adenylyl cyclase, increasing intracellular cAMP levels and inhibiting platelet function [2]. This compound is orally active and has demonstrated efficacy in models of arterial thrombosis and atherosclerosis [3].

Why BMY-42393 Cannot Be Substituted with Other Prostacyclin Agonists: A Question of Functional Selectivity


The prostacyclin agonist class is not monolithic; compounds exhibit distinct pharmacological profiles based on their structure, signaling bias, and tissue selectivity. BMY-42393 is a non-prostanoid, structurally distinct from endogenous PGI2 or its stable analogs (e.g., iloprost, cicaprost), and its partial agonist properties result in a unique functional signature [1]. Unlike full agonists, it may not drive maximal receptor activation, but crucially, it demonstrates the ability to inhibit phospholipase C activity in a receptor-independent manner—a property not shared by prostanoid analogs [2]. Furthermore, even among related non-prostanoid mimetics (e.g., Octimibate, BMY-45778), subtle structural variations lead to significant differences in tissue selectivity, as evidenced by their differential effects on neuronal versus neutrophil IP receptors [3]. Therefore, BMY-42393 cannot be considered a generic tool compound; its specific properties dictate its appropriate and unique research applications.

BMY-42393 Quantitative Differentiation Evidence Guide


Platelet Aggregation Inhibition: BMY-42393 vs. Unsubstituted Prototype

BMY-42393 demonstrates significantly enhanced potency in inhibiting ADP-induced human platelet aggregation compared to its unsubstituted prototype (compound 2). This highlights the critical importance of the alpha-carbomethoxy substitution for optimal activity [1].

Platelet aggregation Structure-activity relationship Thrombosis

Neutrophil Aggregation: Functional Selectivity of BMY-42393 Over BMY-45778

BMY-42393 exhibits a distinct functional selectivity profile compared to the related non-prostanoid mimetic BMY-45778. While both inhibit rat neutrophil aggregation, they do so with very different potencies, and crucially, BMY-42393 does not act as a partial agonist on rat colon IP receptors, unlike BMY-45778 [1].

Neutrophil Functional selectivity Prostacyclin receptor

Adenylyl Cyclase Stimulation: Partial Agonist Profile Differentiates from Full Agonists

As a partial agonist, BMY-42393 stimulates adenylyl cyclase with an EC50 of 166 nM, but crucially, it fails to stimulate the phospholipase C pathway, a property that distinguishes it from full prostanoid agonists like cicaprost and iloprost [1].

cAMP Adenylyl cyclase Partial agonism

Atherosclerosis Inhibition: In Vivo Comparison with Octimibate

In a hyperlipidemic hamster model of early atherosclerosis, both BMY-42393 and Octimibate provided significant atheroprotection at 30 mg/kg/day. However, Octimibate also significantly lowered plasma total cholesterol and triglycerides (by 43% and 32%, respectively), an effect not observed with BMY-42393 [1].

Atherosclerosis Monocyte adhesion Foam cell

BMY-42393 Research and Industrial Application Scenarios


Dissecting cAMP-Dependent vs. Phospholipase C-Dependent IP Receptor Signaling

BMY-42393 is an ideal tool compound for researchers seeking to study the cAMP-dependent arm of IP receptor signaling in isolation. Its partial agonist profile and, critically, its inability to stimulate phospholipase C activity (unlike full agonists such as iloprost or cicaprost) [1] allows for the selective activation of adenylyl cyclase without the confounding activation of other pathways. This application is directly supported by evidence demonstrating BMY-42393's stimulation of adenylyl cyclase (EC50 = 166 nM) and failure to generate [3H]-inositol phosphate production [1].

Investigating Atheroprotective Mechanisms Independent of Lipid Lowering

BMY-42393 is a superior choice for researchers studying the direct effects of prostacyclin receptor activation on macrophage function and atherosclerosis progression. In a validated animal model, BMY-42393 (30 mg/kg/d for 10 weeks) inhibited mononuclear cell adhesion by 35% and reduced fatty streak area by 40% [2], achieving significant atheroprotection without altering plasma lipid levels. This is in direct contrast to the related compound Octimibate, which achieved comparable lesion reduction but also significantly lowered cholesterol and triglycerides [2]. Using BMY-42393 therefore eliminates a major confounding variable in the experimental design.

Studying IP Receptor Function in Platelets and Non-Neuronal Tissues

BMY-42393 serves as a highly specific probe for studying the IP receptor on platelets and certain leukocyte populations while excluding effects on neuronal IP receptors. Evidence shows that BMY-42393 potently inhibits platelet aggregation (IC50 range: 0.3-2.0 µM) [3] and rat neutrophil aggregation (IC50 = 462 nM) [4], but unlike its close analog BMY-45778, it does not act as a partial agonist at IP receptors in the rat colon [4]. This functional selectivity makes BMY-42393 the preferred reagent for experiments focused on vascular and immune cell biology without confounding effects on enteric neurons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bmy 42393

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.